molecular formula C24H30ClN7O5S B1434938 Edoxaban N-oxide CAS No. 2244103-96-4

Edoxaban N-oxide

Katalognummer B1434938
CAS-Nummer: 2244103-96-4
Molekulargewicht: 564.1 g/mol
InChI-Schlüssel: VXYMWDLQMMPOMS-QDYCCJOXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Edoxaban N-oxide is a metabolite of Edoxaban, a novel oral anticoagulant . It is also known as 2- (((1R,2S,5S)-2- (2- ((5-Chloropyridin-2-yl)amino)-2-oxoacetamido)-5- (dimethylcarbamoyl) cyclohexyl)carbamoyl)-5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine 5-oxide .


Synthesis Analysis

A novel reverse phase liquid chromatography-mass spectrometry compatible method has been developed for separation and identification of new oxidative degradation impurities in edoxaban tosylate hydrate drug substance . The separation of three oxidative degradation impurities was achieved by using YMC Triart phenyl column with mobile phase containing gradient elution of mobile phase-A as 10 mM ammonium acetate and mobile phase-B as acetonitrile:methanol (1:1)% (v/v) .


Molecular Structure Analysis

The molecular formula of this compound is C24H30ClN7O5S, and its molecular weight is 564.06 .


Chemical Reactions Analysis

Edoxaban is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs, and is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .


Physical And Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties are not available in the current search results.

Wissenschaftliche Forschungsanwendungen

Anticoagulant Efficacy and Safety

Edoxaban has been extensively studied for its efficacy and safety in various clinical scenarios, including atrial fibrillation, venous thromboembolism, and during surgical procedures. It offers a promising alternative to warfarin, with studies showing noninferiority in preventing stroke or systemic embolism and associated with significantly lower rates of bleeding and death from cardiovascular causes (Giugliano et al., 2013).

Pharmacokinetics and Pharmacodynamics

Edoxaban's pharmacokinetics and pharmacodynamics are crucial for understanding its anticoagulant effects. The drug is characterized by rapid absorption, dose-proportional exposure, and a half-life conducive to once-daily dosing. It exhibits a predictable effect on coagulation assays, which can guide clinical management in specific situations, such as perioperative management or in patients with renal impairment (Parasrampuria & Truitt, 2015).

Drug Interactions

Investigations into drug-drug interactions highlight the influence of other medications on edoxaban's pharmacokinetics, notably through P-glycoprotein modulation. Such interactions are essential for tailoring individual patient management to avoid increased bleeding risks or reduced efficacy (Mendell et al., 2013).

Reversal Strategies

In cases of excessive bleeding, research into reversal strategies for edoxaban and, by extension, potentially its metabolites, has been explored. Prothrombin complex concentrates have been shown to reverse the anticoagulant effects of edoxaban, which is pivotal for managing acute bleeding complications or in preparation for urgent surgical interventions (Zahir et al., 2015).

Clinical Implications in Special Populations

Special populations, such as those with renal impairment or undergoing specific surgical procedures, have been the focus of research to optimize edoxaban's use across a broader patient demographic. Such studies ensure that patients receive the most appropriate anticoagulation therapy based on their individual risk profiles and health conditions (Fuji et al., 2014).

Wirkmechanismus

Target of Action

Edoxaban N-oxide, also known as Edoxaban-M5, is a selective inhibitor of factor Xa, a serine endopeptidase of the clotting cascade . Factor Xa plays a crucial role in the coagulation cascade, where it is required for the cleavage of prothrombin into thrombin .

Mode of Action

This compound acts by selectively and reversibly inhibiting factor Xa . By inhibiting factor Xa, a key protein in the coagulation cascade, this compound prevents the stepwise amplification of protein factors needed to form blood clots .

Biochemical Pathways

This compound, as a highly selective, competitive, concentration-dependent inhibitor of factor Xa, rapidly achieves peak plasma concentrations and exerts its peak effect on anticoagulatory biomarkers . The drug has high oral bioavailability, and its clearance involves both renal and non-renal pathways to almost equal extents .

Pharmacokinetics

In healthy subjects, single oral doses of this compound result in peak plasma concentrations within 1.0–2.0 hours of administration, followed by a biphasic decline . The drug is predominantly absorbed from the upper gastrointestinal tract, and oral bioavailability is approximately 62% . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once daily dosing up to doses of 120 mg . Renal clearance accounts for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .

Result of Action

This compound is used for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation . It is also used for the treatment of deep vein thrombosis and pulmonary embolism following 5-10 days of initial therapy with a parenteral anticoagulant .

Biochemische Analyse

Biochemical Properties

Edoxaban N-oxide plays a significant role in biochemical reactions, primarily through its interaction with factor Xa, a key enzyme in the coagulation cascade. By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . Additionally, this compound interacts with various proteins and biomolecules involved in the coagulation process, including thrombin-antithrombin complex and β-thromboglobulin . These interactions are competitive and concentration-dependent, highlighting the compound’s specificity and potency.

Cellular Effects

This compound influences various cellular processes, particularly those related to coagulation and thrombosis. It affects cell signaling pathways by inhibiting the activity of factor Xa, leading to reduced thrombin generation and platelet activation . This inhibition impacts gene expression related to coagulation factors and cellular metabolism, ultimately reducing the risk of thrombus formation. Furthermore, this compound’s effects on cellular metabolism include alterations in energy production and utilization, as well as changes in the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of factor Xa. By binding to the active site of factor Xa, this compound prevents the enzyme from interacting with prothrombin, thereby inhibiting thrombin generation . This inhibition is competitive and concentration-dependent, with this compound exhibiting high selectivity for factor Xa over other coagulation factors . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of coagulation-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anticoagulant activity, with consistent inhibition of factor Xa and thrombin generation . Prolonged exposure to this compound may lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits factor Xa and reduces thrombus formation without significant adverse effects . Higher doses of this compound may lead to toxic effects, including increased bleeding risk and potential damage to organs involved in coagulation . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an anticoagulant. The compound is metabolized by enzymes such as CES1 and CYP3A4, which convert it into various metabolites . These metabolic pathways influence the compound’s bioavailability, clearance, and overall efficacy. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in coagulation and related processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits high oral bioavailability and is absorbed predominantly from the upper gastrointestinal tract . It is widely distributed in the body, with a steady-state volume of distribution of approximately 107 L . This compound’s clearance involves both renal and non-renal pathways, with renal clearance accounting for approximately 50% of total clearance . Transporters and binding proteins may also play a role in the compound’s localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with factor Xa and other coagulation-related proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications and targeting signals ensure that this compound exerts its anticoagulant effects at the appropriate sites within the cell.

Eigenschaften

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O5S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3,37)12-18(16)38-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+,32?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYMWDLQMMPOMS-QDYCCJOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2244103-96-4
Record name Edoxaban N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244103964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EDOXABAN N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8UV5CM3B4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edoxaban N-oxide
Reactant of Route 2
Edoxaban N-oxide
Reactant of Route 3
Reactant of Route 3
Edoxaban N-oxide
Reactant of Route 4
Reactant of Route 4
Edoxaban N-oxide
Reactant of Route 5
Edoxaban N-oxide
Reactant of Route 6
Edoxaban N-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.